o-(3-Pentenyl)toluene

Description

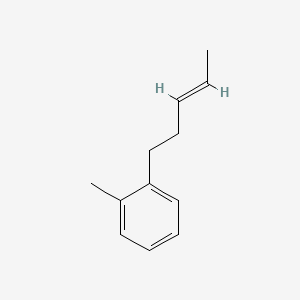

Chemical Structure and Properties o-(3-Pentenyl)toluene (CAS: N/A; synonyms: 2-(3-Pentenyl)toluene, 5-O-Tolyl-2-pentene) is a toluene derivative with a 3-pentenyl group (-CH₂CH₂CH=CHCH₂) substituted at the ortho position of the methylbenzene ring. Its molecular formula is C₁₂H₁₄, derived from toluene (C₇H₈) with a five-carbon unsaturated side chain. The compound is characterized by its aromatic ring and hydrophobic alkenyl substituent, which influence its solubility and reactivity.

Safety and Handling

Per safety guidelines, this compound poses irritation risks to eyes, skin, and respiratory systems (R36/37/38). Proper handling requires protective clothing (S36), gloves (S37), and eye/face protection (S39) .

Properties

IUPAC Name |

1-methyl-2-pent-3-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-4-5-9-12-10-7-6-8-11(12)2/h3-4,6-8,10H,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEQCTWCOZGWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045279 | |

| Record name | 1-Methyl-2-(3-penten-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6047-69-4 | |

| Record name | 1-Methyl-2-(3-penten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(3-penten-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: o-(3-Pentenyl)toluene can be synthesized through several methods. One common approach involves the alkylation of toluene with 3-pentenyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes such as the Suzuki-Miyaura coupling reaction. This method utilizes palladium catalysts and boron reagents to couple toluene derivatives with pentenyl boronic acids under mild conditions, providing a scalable and efficient route to the target compound .

Chemical Reactions Analysis

Types of Reactions: o-(3-Pentenyl)toluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Hydrogenation of the double bond in the pentenyl group can be achieved using catalysts such as palladium on carbon, resulting in the formation of o-(3-pentyl)toluene.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: o-(3-pentyl)toluene.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

o-(3-Pentenyl)toluene has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s derivatives may have potential as bioactive molecules, useful in the development of pharmaceuticals or agrochemicals.

Medicine: Research into its derivatives could lead to the discovery of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of o-(3-Pentenyl)toluene involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include toluene , o-xylene , chlorotoluene (Mol5) , and Jasmolactone (CAS: 75253-68-8). Structural differences in substituents (e.g., methyl, chlorine, pentenyl, lactone groups) critically impact physicochemical properties such as dipole moment, solubility, and partition coefficients.

Table 1: Molecular Properties of o-(3-Pentenyl)toluene and Analogues

Solubility and Partition Coefficients

- Hydrophobicity: The 3-pentenyl group enhances hydrophobicity compared to toluene and o-xylene, reducing water solubility (<0.01 g/L vs. 0.05 g/L for toluene) . This aligns with trends observed in SAMPL9 compounds, where non-polar substituents lower ΔG.="" in="" li="" sub>="" water=""> Toluene Affinity: Molecular dynamics (MD) simulations reveal that solvent density peaks around hydrophobic groups correlate with higher solubility in toluene . For this compound, the pentenyl chain likely increases solvent density near the aromatic ring, yielding ΔGsolv ≈ -15.40 kcal/mol (comparable to Mol2 in SAMPL9) . Chlorotoluene (Mol5), with electronegative Cl, shows higher ΔGsolv (-17.41 kcal/mol) due to stronger toluene-solute interactions .

Dipole Moments and Solvent Interactions

- This compound’s dipole moment (~1.5–2.5 D) is intermediate between toluene (0.36 D) and chlorotoluene (~7.25 D). This moderate polarity arises from the electron-rich double bond in the pentenyl group, which slightly polarizes the aromatic ring.

- In SAMPL9, compounds with dipole moments >2.5 D (e.g., Mol11) exhibit higher water solubility, while those <2.0 D (e.g., Mol3) prefer toluene . This compound’s dipole moment places it in the toluene-philic range, consistent with its predicted low water solubility.

Thermodynamic and Force Field Predictions

- GAFF/IPolQ-Mod + LJ-fit : This force field, which accounts for polarization and refitted Lennard-Jones parameters, predicts higher toluene solubility for polarizable compounds like this compound compared to GAFF/RESP . For example, Mol5’s ΔGsolv improved from -14.35 kcal/mol (GAFF/RESP) to -17.41 kcal/mol (GAFF/IPolQ-Mod + LJ-fit) .

- Transfer Free Energy : Complex substituents (e.g., pentenyl, chlorine) introduce deviations in transfer free energy predictions due to solvent orientation effects. Plane projection analysis shows toluene’s methyl group aligns away from electronegative substituents (e.g., Cl in Mol5) but interacts favorably with hydrophobic chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.